An In-depth Technical Guide on the Chemical Properties of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride
An In-depth Technical Guide on the Chemical Properties of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-dioxoisoindol-2-yl)butanoyl chloride, also known by its synonym 1-(2-Phthalimidobutyryl)chloride, is a reactive chemical intermediate of significant interest in the field of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive acyl chloride group and a phthalimide moiety, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules. The phthalimide group, a well-known pharmacophore, is a key component in various biologically active compounds, including the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. These derivatives have gained prominence for their role in targeted protein degradation through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride | [1] |
| Synonyms | 1-(2-Phthalimidobutyryl)chloride, N-(4-Chloro-4-oxobutyl)phthalimide, 4-Phthalimidobutyryl chloride, N,N-Phthaloyl-GABA chloride | [1] |
| CAS Number | 10314-06-4 | [2] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [2] |
| Molecular Weight | 251.67 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room temperature | [2] |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is expected to show a molecular ion peak corresponding to its molecular weight. A prominent peak observed in the GC-MS data available on PubChem is at m/z 160.[1] This likely corresponds to a fragment of the molecule, although a detailed fragmentation pattern analysis would be required for definitive assignment.
Infrared (IR) Spectroscopy
The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching band. For 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride, two distinct carbonyl stretching frequencies are expected: one for the acyl chloride and another for the phthalimide group. The acyl chloride carbonyl stretch typically appears at a higher wavenumber (around 1800 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. The phthalimide carbonyl groups will exhibit symmetric and asymmetric stretching bands, typically in the region of 1770-1700 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Acyl Chloride) | ~1800 |
| C=O (Phthalimide) | 1770-1700 (asymmetric and symmetric) |
| C-N (Imide) | ~1380 |
| C-Cl | 800-600 |
| Aromatic C-H | 3100-3000 |
| Aliphatic C-H | 3000-2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride would provide valuable information about the arrangement of protons in the molecule. The aromatic protons of the phthalimide group are expected to appear in the downfield region (around 7.7-7.9 ppm). The methylene protons of the butyryl chain would appear as distinct multiplets in the upfield region. The protons alpha to the acyl chloride carbonyl group would be the most deshielded among the aliphatic protons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the acyl chloride and the phthalimide group would be the most downfield signals. The aromatic carbons would appear in the 120-140 ppm range, while the aliphatic carbons would be found in the upfield region.
Experimental Protocols
Synthesis of 4-(1,3-dioxoisoindol-2-yl)butanoic acid (Precursor)
The precursor, 4-(1,3-dioxoisoindol-2-yl)butanoic acid, can be synthesized via the ring-opening of γ-butyrolactone with potassium phthalimide.[3]
Materials:
-
γ-Butyrolactone
-
Potassium phthalimide
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of γ-butyrolactone and one molar equivalent of potassium phthalimide is heated.
-
The intermediate product is then hydrolyzed by refluxing with dilute hydrochloric acid.[3]
-
Upon cooling, the resulting 4-(1,3-dioxoisoindol-2-yl)butanoic acid precipitates and can be collected by filtration.
Synthesis of 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for this purpose.[4][5]
Method 1: Using Thionyl Chloride
Materials:
-
4-(1,3-dioxoisoindol-2-yl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
To a solution or suspension of 4-(1,3-dioxoisoindol-2-yl)butanoic acid in an anhydrous solvent, an excess of thionyl chloride is added.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride. Further purification can be achieved by recrystallization or distillation under high vacuum, if necessary.
Method 2: Using Oxalyl Chloride
Materials:
-
4-(1,3-dioxoisoindol-2-yl)butanoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
4-(1,3-dioxoisoindol-2-yl)butanoic acid is dissolved or suspended in anhydrous DCM.
-
A catalytic amount of DMF is added to the mixture.
-
Oxalyl chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the evolution of carbon monoxide and carbon dioxide ceases.
-
The solvent and excess reagent are removed under reduced pressure to afford the desired acyl chloride.[6]
Reactivity and Stability
4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is a reactive compound due to the presence of the acyl chloride functional group. It is susceptible to hydrolysis by atmospheric moisture, which would convert it back to the corresponding carboxylic acid. Therefore, it should be handled and stored under anhydrous conditions.
The acyl chloride is a potent electrophile and will readily react with various nucleophiles, such as alcohols to form esters, amines to form amides, and arenes under Friedel-Crafts acylation conditions. This high reactivity makes it a versatile intermediate for introducing the 4-(phthalimido)butanoyl moiety into other molecules.
Applications in Drug Development
The phthalimide moiety is a key structural feature in a class of drugs known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide. These drugs function by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma.[8]
This mechanism of action has inspired the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its degradation.[9][10] 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride serves as a valuable building block in the synthesis of such molecules. The acyl chloride group allows for its facile conjugation to a linker, which is then attached to a ligand that binds to the target protein. The phthalimide portion of the molecule acts as the E3 ligase-recruiting moiety.
Below are diagrams illustrating the general synthesis workflow and the mechanism of action of PROTACs.
Caption: General workflow for the synthesis of PROTACs using the title compound.
Caption: Mechanism of action for a PROTAC utilizing a phthalimide moiety.
Conclusion
4-(1,3-dioxoisoindol-2-yl)butanoyl chloride is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials and its high reactivity make it an attractive building block for medicinal chemists. The incorporation of the phthalimide group provides a direct handle for engaging the cell's protein degradation machinery, a strategy that is at the forefront of modern therapeutic development. Further research into the synthesis of novel bioactive molecules using this versatile compound is likely to yield new therapeutic agents for a variety of diseases.
References
- 1. N-(4-Chloro-4-oxobutyl)phthalimide | C12H10ClNO3 | CID 594886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
- 10. [PDF] Phthalimide conjugation as a strategy for in vivo target protein degradation | Semantic Scholar [semanticscholar.org]


